3-Hydroxybenzophenone

Beschreibung

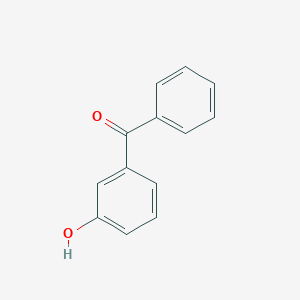

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHULEACXTONYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047880 | |

| Record name | 3-Hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13020-57-0 | |

| Record name | 3-Hydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13020-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013020570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6874J5528 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxybenzophenone from m-Methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a robust and well-documented two-step method for synthesizing 3-Hydroxybenzophenone, a key intermediate in various chemical and pharmaceutical applications. The synthesis commences with the Friedel-Crafts acylation of benzene (B151609) with m-methoxybenzoyl chloride to yield an intermediate, 3-methoxybenzophenone (B1367068), which is subsequently demethylated to afford the final product.

Synthesis Pathway Overview

The conversion of m-methoxybenzoyl chloride to this compound is efficiently achieved in two primary stages:

-

Step 1: Friedel-Crafts Acylation. This electrophilic aromatic substitution reaction involves the acylation of benzene with m-methoxybenzoyl chloride. A Lewis acid, typically aluminium chloride (AlCl₃), is used as a catalyst to generate the acylium ion electrophile.[1][2] This step produces the ether intermediate, 3-methoxybenzophenone.

-

Step 2: Demethylation. The methyl ether of 3-methoxybenzophenone is cleaved to reveal the desired hydroxyl group. This transformation is commonly accomplished using a strong protic acid, such as hydrobromic acid (HBr), or with other demethylating agents like boron tribromide (BBr₃).[3][4][5]

Below is a diagram illustrating the overall synthetic pathway.

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the two key stages of the synthesis, based on established procedures.[3][6]

Step 1: Synthesis of 3-Methoxybenzophenone (Friedel-Crafts Acylation)

This procedure outlines the acylation of benzene with m-methoxybenzoyl chloride. The reaction is catalyzed by aluminium chloride.[3]

Materials:

-

m-Methoxybenzoyl chloride: 0.1 mole

-

Anhydrous Aluminium chloride (AlCl₃): 0.11 mole

-

Benzene: 100 mL

Procedure:

-

To a flask equipped with a reflux condenser, add 100 mL of benzene, 0.1 mole of m-methoxybenzoyl chloride, and 0.11 mole of aluminium chloride.

-

Heat the mixture to reflux and maintain this temperature for 8 hours to ensure the reaction goes to completion.

-

After the reflux period, cool the reaction mixture.

-

The workup procedure typically involves carefully pouring the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[7]

-

The organic layer is then separated, washed (e.g., with sodium bicarbonate solution and brine), and dried over an anhydrous drying agent like magnesium sulfate.[7]

-

The solvent (benzene) is removed, typically via rotary evaporation.[7]

-

The resulting oily product is purified by vacuum distillation.[3]

Step 2: Synthesis of this compound (Demethylation)

This protocol describes the cleavage of the methyl ether in 3-methoxybenzophenone using hydrobromic acid.[3][6]

Materials:

-

3-Methoxybenzophenone: 0.1 mole (obtained from Step 1)

-

Hydrobromic acid (48% aqueous solution): 100 mL

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 0.1 mole of the 3-methoxybenzophenone with 100 mL of 48% hydrobromic acid.

-

Heat the mixture under reflux for 9 hours.

-

Upon completion of the hydrolysis, allow the mixture to cool.

-

The crude product is isolated and then purified by recrystallization. A suitable solvent system for this is a mixture of equal volumes of water and alcohol.[3][6]

-

The purified crystals of this compound are collected by filtration and dried.

Data Presentation

The quantitative data associated with this synthetic route are summarized in the tables below for clarity and ease of comparison.

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Catalyst/Solvent | Time & Temperature | Yield |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | m-Methoxybenzoyl chloride, Benzene | Aluminium Chloride / Benzene | 8 hours, Reflux | 60%[3] |

| 2 | Demethylation | 3-Methoxybenzophenone | 48% Hydrobromic Acid | 9 hours, Reflux | 78%[3][6] |

Table 2: Product Characterization

| Compound | Form | Purification Method | Boiling/Melting Point |

|---|---|---|---|

| 3-Methoxybenzophenone | Oily Product | Vacuum Distillation | 198°C / 13 mm Hg[3] |

| this compound | Crystalline Solid | Recrystallization (Water/Alcohol) | 118°C[3][6] |

Experimental Workflow Visualization

The logical flow of the entire experimental process, from starting materials to the final purified product, is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. websites.umich.edu [websites.umich.edu]

An In-depth Technical Guide to the Synthesis of 3-Hydroxybenzophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-documented two-step synthetic route to produce 3-Hydroxybenzophenone. The core of this synthesis leverages a Friedel-Crafts acylation reaction, a cornerstone of organic chemistry for the formation of carbon-carbon bonds with aromatic rings, followed by a demethylation step.

Direct Friedel-Crafts acylation of phenol (B47542) to achieve meta-substitution is generally not feasible due to the ortho- and para-directing nature of the hydroxyl group and the complications arising from its interaction with the Lewis acid catalyst.[1][2] The presented pathway circumvents these challenges by first introducing a methoxy (B1213986) group, which is later converted to the desired hydroxyl group.

Strategic Overview: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process:

-

Friedel-Crafts Acylation: The initial step involves the reaction of benzene (B151609) with m-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 3-methoxybenzophenone (B1367068).[3]

-

Demethylation: The intermediate, 3-methoxybenzophenone, is then subjected to demethylation using a strong acid, such as hydrobromic acid, to afford the final product, this compound.[3][4]

This strategy effectively controls the regioselectivity of the acylation to achieve the desired meta-substituted product.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the two-step synthesis of this compound.

Table 1: Synthesis of 3-Methoxybenzophenone via Friedel-Crafts Acylation [3]

| Parameter | Value |

| Reactants | |

| m-Methoxybenzoyl Chloride | 0.1 mole |

| Benzene | 100 ml |

| Aluminum Chloride | 0.11 mole |

| Reaction Conditions | |

| Temperature | Reflux |

| Reaction Time | 8 hours |

| Product | |

| 3-Methoxybenzophenone | Oily Product |

| Distillation Point | 198°C / 13 mm Hg |

| Yield | 60% |

Table 2: Demethylation of 3-Methoxybenzophenone [3][4]

| Parameter | Value |

| Reactants | |

| 3-Methoxybenzophenone | 0.1 mole |

| 48% Hydrobromic Acid | 100 ml |

| Reaction Conditions | |

| Temperature | Reflux |

| Reaction Time | 9 hours |

| Product | |

| This compound | Crystalline Solid |

| Melting Point | 118°C |

| Recrystallization Solvent | Water/Alcohol (1:1) |

| Yield | 78% |

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound.

Protocol 1: Synthesis of 3-Methoxybenzophenone

This procedure outlines the Friedel-Crafts acylation of benzene with m-methoxybenzoyl chloride.

Materials:

-

m-Methoxybenzoyl chloride (0.1 mole)

-

Anhydrous aluminum chloride (0.11 mole)

-

Anhydrous benzene (100 ml)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a round-bottom flask containing 100 ml of anhydrous benzene, add 0.11 mole of anhydrous aluminum chloride.

-

While stirring, slowly add 0.1 mole of m-methoxybenzoyl chloride to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting oily product is then purified by vacuum distillation at 198°C / 13 mm Hg to yield 3-methoxybenzophenone.[3]

Protocol 2: Synthesis of this compound

This procedure details the demethylation of 3-methoxybenzophenone.

Materials:

-

3-Methoxybenzophenone (0.1 mole)

-

48% Hydrobromic acid (100 ml)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Recrystallization apparatus (Erlenmeyer flask, filter funnel, etc.)

-

Water

-

Alcohol

Procedure:

-

In a round-bottom flask, combine 0.1 mole of the 3-methoxybenzophenone obtained from the previous step with 100 ml of 48% hydrobromic acid.[3]

-

Attach a reflux condenser and heat the mixture under reflux for 9 hours.[3][4]

-

Upon completion of the hydrolysis, allow the reaction mixture to cool.

-

The crude product is then purified by recrystallization from a mixture of equal volumes of water and alcohol.[3][4]

-

Filter the recrystallized product and dry to obtain pure this compound. The expected melting point of the product is 118°C.[3][4]

Visualized Pathways and Workflows

The following diagrams illustrate the chemical transformations and the overall experimental workflow.

Caption: Chemical transformation pathway for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 3-Hydroxybenzophenone: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzophenone is a diaryl ketone, a class of compounds with significant applications in organic synthesis, photochemistry, and as intermediates in the pharmaceutical and fragrance industries. Its phenolic hydroxyl group and benzoyl moiety confer a range of chemical reactivity and biological activities, including its noted potential as an endocrine disruptor. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed methodologies for its structure elucidation, and an exploration of its interaction with key biological signaling pathways.

Chemical Properties

This compound, also known as (3-hydroxyphenyl)(phenyl)methanone, is a pale cream-colored solid at room temperature.[1][2] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for its handling, analysis, and application in a research setting.

| Property | Value | Source(s) |

| IUPAC Name | (3-hydroxyphenyl)-phenylmethanone | [3] |

| Synonyms | m-Hydroxybenzophenone, 3-Benzoylphenol | [1][3] |

| CAS Number | 13020-57-0 | [1][4] |

| Molecular Formula | C₁₃H₁₀O₂ | [1][3][5] |

| Molecular Weight | 198.22 g/mol | [3][4][5] |

| Melting Point | 113-119 °C | [1][4][6] |

| Boiling Point | 295.53 °C (estimated) | [6] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane (B109758) (DCM), Ethyl Acetate. | [6] |

| pKa | 9.18 ± 0.10 (Predicted) | [6] |

| UV-Vis (λmax) | 315 nm (in Ethanol) | [6] |

Structure Elucidation: Experimental Protocols

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic and crystallographic techniques. Below are detailed experimental protocols for the key analytical methods used in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (Example for a 400 MHz spectrometer):

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse (e.g., zg30)

-

Number of Scans: 16-64

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AT): 3-4 seconds

-

Spectral Width (SW): 12-16 ppm

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation:

-

Prepare the sample as described for ¹H NMR, using a slightly higher concentration if necessary (15-20 mg).

-

-

Instrument Parameters (Example for a 100 MHz spectrometer):

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled (e.g., zgpg30)

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 2 seconds

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the spectrum using the solvent signal (CDCl₃ at δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

KBr Pellet Method Protocol:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet die.

-

-

Pellet Formation:

-

Assemble the die and press it in a hydraulic press at approximately 8-10 tons of pressure for 1-2 minutes.

-

Carefully release the pressure and retrieve the transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of an empty pellet holder or a pure KBr pellet to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Parameters (Example):

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5MS, HP-5MS).

-

Injector Temperature: 250-280 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10-20 °C/min to 280-300 °C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 685151.

Crystallization and Data Collection Protocol (General Procedure):

-

Crystallization:

-

Dissolve this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture with water) to create a saturated or near-saturated solution at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, or employ slow evaporation of the solvent at a constant temperature.

-

Single crystals suitable for X-ray diffraction should form over a period of hours to days.

-

-

X-ray Diffraction Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.

-

Biological Interactions and Signaling Pathways

This compound and other benzophenone (B1666685) derivatives have been identified as potential endocrine-disrupting chemicals (EDCs). They can interfere with the normal functioning of the endocrine system, primarily by interacting with steroid hormone receptors such as the estrogen receptor (ER) and the androgen receptor (AR).

Estrogen Receptor Signaling Pathway

Estrogens, such as 17β-estradiol, exert their effects through two main pathways: a nuclear-initiated pathway and a membrane-initiated pathway.[3] this compound can act as a xenoestrogen, mimicking the effects of endogenous estrogens and potentially disrupting this signaling cascade.

References

- 1. OECD test strategies and methods for endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 3. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]

- 4. scispace.com [scispace.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Estrogen action and cytoplasmic signaling pathways. Part II: the role of growth factors and phosphorylation in estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 3-Hydroxybenzophenone

This technical guide provides a detailed overview of the key physical properties of 3-Hydroxybenzophenone, focusing on its melting point and solubility. The information is intended for researchers, scientists, and professionals in drug development who require precise data and standardized experimental protocols.

Core Physical Properties

This compound is a benzophenone (B1666685) metabolite that presents as a pale cream-colored powder.[1][2] It is utilized in various chemical applications, including as a photoinitiator for radical and cationic polymerization.[3] Understanding its physical properties is crucial for its handling, formulation, and application in research and development.

The melting point and solubility are fundamental parameters for the characterization and purity assessment of this compound. The data compiled from various sources are summarized below.

| Physical Property | Value/Description | Source |

| Melting Point | 113.0-119.0 °C | [1][2] |

| 113-115 °C | [3] | |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), and Ethyl Acetate. | [3][4] |

| Data on solubility in water is not readily available in the provided search results. |

Experimental Protocols

Accurate determination of physical properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring the melting point and solubility of organic compounds like this compound.

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[5] The capillary method is a widely used technique for this determination.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.[7] If necessary, crush the crystalline solid into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube.[7][8]

-

Packing the Sample: To move the powder to the sealed end, tap the tube gently on a hard surface or drop it through a long, narrow glass tube.[7][8] The packed sample height should be between 2-3 mm for an accurate measurement.[7]

-

Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[7]

-

For a preliminary determination, heat the sample rapidly to find an approximate melting temperature.[5]

-

Allow the apparatus to cool to at least 15°C below the approximate melting point.[7]

-

Prepare a new sample and heat it again, but this time slow the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.[5][8]

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire sample has completely liquefied (the end of melting). This interval is the melting point range.[5]

-

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[9] This protocol outlines a general method for assessing the solubility of this compound in various solvents.

Apparatus and Reagents:

-

Small test tubes

-

Spatula or stirring rod

-

Graduated cylinder or pipette

-

A range of solvents (e.g., water, 5% NaOH, 5% HCl, ethanol, chloroform, hexane)

Procedure:

-

Sample Preparation: Place approximately 25 mg of this compound into a clean, dry test tube.[10]

-

Solvent Addition: Add 0.75 mL of the desired solvent to the test tube in small portions.[10]

-

Mixing: After each addition, shake the test tube vigorously for 10-60 seconds to ensure thorough mixing.[10][11]

-

Observation: Observe the mixture closely. The compound is considered "soluble" if it dissolves completely. If any solid remains, it is "insoluble."[11] For liquid-liquid mixtures, "miscible" is used if a single homogeneous phase forms, and "immiscible" if two distinct layers are present.[11]

-

Systematic Testing: A systematic approach is often used, starting with water. If the compound is insoluble in water, its solubility in acidic and basic solutions can provide further clues about its functional groups.[12]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility class of an unknown organic compound, a process directly related to the experimental protocols described above.

Caption: Workflow for Qualitative Organic Solubility Analysis.

References

- 1. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 13020-57-0 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. www1.udel.edu [www1.udel.edu]

In-Depth NMR Spectral Analysis of 3-Hydroxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Hydroxybenzophenone. This key benzophenone (B1666685) derivative is of significant interest in various research and development fields, including organic synthesis, medicinal chemistry, and materials science. Understanding its spectral characteristics is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃). The data has been compiled from reliable spectral databases and is presented with assignments for each nucleus.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.80 - 7.70 | m | - | H-2', H-6' |

| 7.59 - 7.49 | m | - | H-4' |

| 7.49 - 7.40 | m | - | H-3', H-5' |

| 7.34 | t | 7.9 | H-5 |

| 7.29 | dd | 2.6, 1.6 | H-2 |

| 7.24 | ddd | 7.7, 2.0, 1.0 | H-6 |

| 7.10 | ddd | 8.2, 2.6, 1.0 | H-4 |

| 5.65 | s | - | OH |

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, ddd = doublet of doublet of doublets.

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 198.4 | C=O |

| 156.1 | C-3 |

| 138.9 | C-1' |

| 137.8 | C-1 |

| 132.5 | C-4' |

| 130.0 | C-2', C-6' |

| 129.8 | C-5 |

| 128.4 | C-3', C-5' |

| 121.7 | C-6 |

| 121.2 | C-4 |

| 115.1 | C-2 |

Experimental Protocol for NMR Spectroscopy

The following provides a generalized, yet detailed, methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, representative of standard laboratory practices.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is crucial to avoid interfering signals. CDCl₃ is a common choice for non-polar to moderately polar aromatic compounds.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak for referencing, but TMS can be used for higher accuracy.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer's probe (typically around 4-5 cm).

2.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing the aromatic region.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak of CDCl₃ (¹H: 7.26 ppm; ¹³C: 77.16 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the NMR assignments provided in the tables. This visual representation aids in the correlation of the spectral data with the molecular structure.

Caption: Chemical structure and atom numbering of this compound.

Interpreting the IR and mass spectrum of 3-Hydroxybenzophenone

An In-depth Technical Guide to the Spectroscopic Interpretation of 3-Hydroxybenzophenone

This guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) data for this compound (C₁₃H₁₀O₂), a compound of interest in various chemical and pharmaceutical research fields. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the molecule's structural features through spectroscopic interpretation. The document includes detailed experimental protocols and visual diagrams to elucidate analytical workflows and molecular fragmentation pathways.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its hydroxyl group, carbonyl group, and aromatic rings.

Data Presentation: Characteristic IR Absorptions

The principal vibrational modes for this compound are summarized below. These wavenumbers are based on typical ranges for the respective functional groups.[1][2]

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Description |

| Phenol (B47542) | O–H stretch | 3500–3200 (broad) | The broadness indicates hydrogen bonding between molecules. |

| Aromatic C-H | C–H stretch | 3100–3000 | Stretching vibrations of the C-H bonds on the two aromatic rings. |

| Ketone | C=O stretch | ~1715-1665 | The strong absorption is characteristic of the conjugated carbonyl group (benzophenone moiety).[3] |

| Aromatic Rings | C=C stretch | 1600–1400 | A series of peaks corresponding to the in-ring carbon-carbon double bond stretching. |

| Phenol | C–O stretch | 1320–1000 | Stretching vibration of the carbon-oxygen single bond of the phenol group. |

| Aromatic C-H | C–H bend | 900–675 | Out-of-plane ("oop") bending of C-H bonds, which can help determine the substitution pattern of the aromatic rings. |

Interpretation: The IR spectrum of this compound is dominated by a strong, broad absorption band in the 3500-3200 cm⁻¹ region, which is indicative of the O-H stretching of the phenolic hydroxyl group. A very strong and sharp peak is expected around 1665 cm⁻¹, corresponding to the C=O stretch of the diaryl ketone. The conjugation with the aromatic rings slightly lowers this frequency compared to a simple aliphatic ketone. Multiple sharp peaks between 1600 cm⁻¹ and 1400 cm⁻¹ confirm the presence of aromatic C=C bonds.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural elucidation through fragmentation analysis. For this compound (Molecular Weight: 198.22 g/mol ), Electron Ionization (EI) is a common technique used.[4]

Data Presentation: Key Mass Fragments

The mass spectrum of this compound shows a distinct fragmentation pattern. The key ions observed are listed below.

| m/z | Proposed Ion Structure | Description |

| 198 | [C₁₃H₁₀O₂]⁺• | Molecular Ion (M⁺•) |

| 121 | [C₇H₅O₂]⁺ | Fragment from cleavage of the bond between the carbonyl and the unsubstituted phenyl ring, loss of a C₆H₅• radical. |

| 105 | [C₇H₅O]⁺ | Fragment from cleavage of the bond between the carbonyl and the hydroxyphenyl ring, loss of a C₆H₅O• radical. |

Interpretation: Under electron ionization, this compound forms a molecular ion (M⁺•) at m/z 198. This ion is energetically unstable and undergoes fragmentation.[5] The primary fragmentation pathways involve the cleavage of the C-C bonds adjacent to the carbonyl group.[6]

-

Formation of m/z 121: Cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring results in the loss of a phenyl radical (•C₆H₅), yielding the stable hydroxyphenylacylium cation at m/z 121.[6]

-

Formation of m/z 105: Alternatively, cleavage of the bond between the carbonyl carbon and the 3-hydroxyphenyl ring leads to the loss of a hydroxyphenyl radical (•C₆H₅O), forming the benzoyl cation at m/z 105.[6] This benzoyl cation is a very common and stable fragment in the mass spectra of benzophenone (B1666685) derivatives.

The relative abundance of these fragments provides a characteristic fingerprint for the molecule.

Visualization: Fragmentation Pathway

The fragmentation of the protonated molecular ion of this compound is illustrated below.

Caption: Fragmentation of this compound in MS.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Protocol 1: Acquiring an FT-IR Spectrum of a Solid Sample

This protocol describes the thin solid film method, which is suitable for non-volatile solids like this compound.[7]

-

Sample Preparation:

-

Place approximately 10-20 mg of solid this compound into a small test tube or vial.

-

Add a few drops of a volatile solvent in which the solid is soluble (e.g., acetone (B3395972) or methylene (B1212753) chloride) and gently agitate to dissolve the solid completely.[7]

-

-

Film Casting:

-

Obtain a clean, dry infrared-transparent salt plate (e.g., KBr or NaCl) from a desiccator.

-

Using a pipette, place one or two drops of the prepared solution onto the surface of the salt plate.

-

Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.[7]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Run the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Post-Analysis:

-

If the peaks are too intense (saturated), clean the plate and prepare a new film using a more dilute solution. If peaks are too weak, add another drop of the solution to the existing film and re-dry.[7]

-

Clean the salt plate thoroughly with a suitable solvent (e.g., dry acetone) and return it to the desiccator.

-

Protocol 2: Acquiring an Electron Ionization (EI) Mass Spectrum

This protocol outlines the general procedure for obtaining a mass spectrum using a GC-MS system or a direct insertion probe.

-

Sample Introduction:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

For GC-MS: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph, which will separate the compound and introduce it into the mass spectrometer's ion source.

-

For Direct Probe: Place a small amount of the solid sample into a capillary tube, insert it into the probe, and introduce the probe directly into the ion source vacuum.[8]

-

-

Ionization:

-

Mass Analysis:

-

The newly formed ions (both molecular and fragment ions) are accelerated by an electric field.

-

They then travel through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates the ions based on their mass-to-charge (m/z) ratio.[11]

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

The instrument's software plots the relative ion abundance versus m/z to generate the mass spectrum.

-

Analytical Workflow

The logical progression from sample to final interpretation is a critical aspect of spectroscopic analysis.

Visualization: Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. m-Hydroxybenzophenone [webbook.nist.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. bitesizebio.com [bitesizebio.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Photochemical Properties of 3-Hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxybenzophenone (3-HBP) is a member of the benzophenone (B1666685) family of aromatic ketones, which are renowned for their rich and varied photochemistry. The introduction of a hydroxyl group at the meta-position of one of the phenyl rings significantly influences the molecule's electronic structure and, consequently, its interaction with ultraviolet (UV) radiation. This guide provides a comprehensive overview of the core photochemical and photophysical properties of 3-HBP, leveraging data from closely related analogs, particularly 4-hydroxybenzophenone, where specific data for the 3-isomer is limited. It details the fundamental processes of light absorption, excited-state deactivation pathways including fluorescence and intersystem crossing, and the key photochemical reactions that define its behavior. This document is intended to be a critical resource for professionals in research and drug development, offering detailed experimental protocols and visual representations of the underlying chemical processes to facilitate a deeper understanding and application of 3-HBP's photochemical characteristics.

Core Photophysical Principles

The photochemistry of benzophenone and its derivatives is dominated by the electronic transitions of the carbonyl chromophore and the phenyl rings.[1] Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). The defining characteristic of benzophenones is their exceptionally efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a triplet excited state (T₁), with a quantum yield approaching unity for the parent benzophenone.[1][2] This long-lived triplet state is the primary photoactive species in benzophenone chemistry.[1]

The presence of a hydroxyl substituent, as in 3-HBP, introduces additional complexity and alternative deactivation pathways, most notably excited-state proton transfer (ESPT), particularly in protic solvents.[3] The position of the hydroxyl group influences the relative energies of the n→π* and π→π* electronic states, which in turn affects the absorption and emission properties of the molecule.[4]

Data Presentation: Photophysical and Photochemical Properties

Quantitative data for this compound is not extensively available in the literature. Therefore, data for the closely related isomer, 4-Hydroxybenzophenone (4-HBP), is presented as a reasonable approximation for understanding the general behavior of this class of compounds.

Table 1: UV-Visible Absorption Data for Hydroxybenzophenones

| Compound | Solvent | λmax (n→π) [nm] | λmax (π→π) [nm] | Molar Absorptivity (ε) [M⁻¹cm⁻¹] |

| 4-Hydroxybenzophenone | Ethanol | ~334 | 252 | Data not available |

| 4-Hydroxybenzophenone | Cyclohexane | Not reported | Not reported | Data not available |

| Benzophenone (for comparison) | n-Heptane | 346.6 | 248.2 | Data not available |

| Benzophenone (for comparison) | Ethanol | 334.0 | 252.2 | Data not available |

Note: The absorption maxima are sensitive to solvent polarity. The n→π transition typically undergoes a hypsochromic (blue) shift in polar, hydrogen-bonding solvents, while the π→π* transition experiences a bathochromic (red) shift.[4]*

Table 2: Emission and Triplet State Data for 4-Hydroxybenzophenone

| Property | Solvent | Value | Notes |

| Fluorescence Emission | Acetonitrile | Multiple peaks observed, including ~320-360 nm and ~400-470 nm[3] | Fluorescence is more prominent in aprotic solvents where ESPT is less favorable.[5] |

| Water/Protic Solvents | Fluorescence is often quenched.[3] | Quenching is attributed to efficient excited-state proton transfer.[6] | |

| Triplet-Triplet Absorption | Acetonitrile | Maxima at ~330 nm and ~520 nm[7] | Characteristic of the benzophenone triplet state. |

| Triplet State Lifetime (τT) | Not specifically reported for 4-HBP | For benzophenone, it is in the microsecond to millisecond range depending on the environment.[8] | The lifetime is highly sensitive to quenchers, including oxygen and hydrogen donors.[8] |

| Intersystem Crossing Quantum Yield (ΦISC) | Not specifically reported for 4-HBP | For benzophenone, ΦISC is close to 1.[2] | Expected to be high for hydroxybenzophenones as well. |

Key Photochemical Pathways and Reactions

Upon photoexcitation, this compound can undergo several competing photochemical processes. The primary pathways are initiated from the triplet excited state.

Intersystem Crossing (ISC)

This is the dominant process following photoexcitation for most benzophenones, leading to the formation of the reactive triplet state.[1]

Hydrogen Abstraction

The n,π* triplet state of benzophenones behaves like a radical and can abstract a hydrogen atom from a suitable donor (R-H), such as a solvent molecule or an amino acid side chain, to form a ketyl radical.[2][9]

Excited-State Proton Transfer (ESPT)

In protic solvents, the hydroxyl group of 3-HBP can become more acidic in the excited state, leading to the transfer of a proton to a solvent molecule. This process can be a very efficient deactivation pathway, often quenching fluorescence.[3][6]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the photochemical properties of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorption coefficients (ε) of 3-HBP.

Methodology:

-

Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer with a scanning range of at least 200-400 nm and a spectral bandwidth of 2 nm or less is required.[10]

-

Sample Preparation:

-

Prepare a stock solution of 3-HBP (e.g., 1 mg/mL) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance in the range of 0.1 - 1.0 at the expected λmax.

-

-

Measurement:

-

Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes.

-

Record the absorption spectrum of each dilution of 3-HBP over the desired wavelength range (e.g., 200-450 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Calculate the molar absorption coefficient (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and relative fluorescence quantum yield (Φf) of 3-HBP.

Methodology:

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Sample Preparation:

-

Prepare a dilute solution of 3-HBP in the chosen solvent with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

-

Prepare a solution of a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) with a similar absorbance at the same excitation wavelength.

-

-

Measurement:

-

Record the emission spectrum of the solvent blank to check for background fluorescence.

-

Record the emission spectrum of the 3-HBP solution by exciting at a wavelength corresponding to one of its absorption bands.

-

Record the emission spectrum of the fluorescence standard under identical instrument settings.

-

-

Data Analysis (Relative Quantum Yield):

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Calculate the relative fluorescence quantum yield (Φf_sample) using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Nanosecond Transient Absorption Spectroscopy

Objective: To detect and characterize the triplet excited state of 3-HBP and determine its lifetime.

Methodology:

-

Instrumentation: A nanosecond laser flash photolysis setup, typically consisting of a pulsed laser for excitation (e.g., Nd:YAG laser at 355 nm), a probe lamp, a monochromator, and a fast detector (e.g., photomultiplier tube or ICCD camera).[2]

-

Sample Preparation:

-

Prepare a solution of 3-HBP in the desired solvent.

-

The solution must be thoroughly deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 20 minutes, as oxygen is an efficient quencher of triplet states.

-

-

Measurement:

-

The sample is excited with a short laser pulse.

-

The change in absorbance of the sample is monitored over time at various wavelengths using the probe beam.

-

-

Data Analysis:

-

Construct a transient absorption spectrum by plotting the change in absorbance (ΔA) versus wavelength at a specific time delay after the laser flash.

-

Determine the triplet state lifetime (τT) by fitting the decay of the transient absorption signal at the triplet-triplet absorption maximum to a first-order or second-order kinetic model.[8]

-

Conclusion

This compound exhibits a rich and complex photochemistry characteristic of the benzophenone family, further modulated by the presence of a hydroxyl group. Its photophysical properties are dominated by efficient intersystem crossing to a reactive triplet state, which can subsequently engage in hydrogen abstraction reactions. In protic environments, excited-state proton transfer presents a significant competing deactivation pathway. While a complete quantitative dataset for 3-HBP is not yet available, the data from its 4-hydroxy isomer provides a solid foundation for understanding its behavior. The experimental protocols and mechanistic diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate and harness the photochemical properties of this versatile molecule.

References

- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 2. edinst.com [edinst.com]

- 3. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. edinst.com [edinst.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

3-Hydroxybenzophenone as a Metabolite of Benzophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone (B1666685), a widely used compound in various industrial applications including as a photoinitiator and a fragrance ingredient, undergoes metabolic transformation in biological systems. While the primary metabolic pathways leading to 4-hydroxybenzophenone (B119663) and benzhydrol are well-documented, the formation and biological significance of its other hydroxylated isomers, such as 3-hydroxybenzophenone, are less characterized. This technical guide provides a comprehensive overview of this compound as a metabolite, focusing on its formation, analytical detection, and potential biological activities.

Recent studies have highlighted that this compound is a notable metabolite, particularly of benzophenone derivatives like benzophenone-3 (oxybenzone), a common UV filter in sunscreens. Understanding the metabolic fate of benzophenone and its derivatives is crucial for assessing their toxicological and pharmacological profiles. This guide aims to consolidate the current scientific knowledge, present quantitative data, detail experimental methodologies, and visualize key pathways to support further research in this area.

Metabolic Pathways of Benzophenone

The metabolism of benzophenone is a complex process primarily mediated by cytochrome P450 (CYP) enzymes and subsequent phase II conjugation reactions. The main metabolic routes are reduction and hydroxylation.

Hydroxylation: Aromatic hydroxylation is a major metabolic pathway for benzophenone. While 4-hydroxybenzophenone is the most frequently reported hydroxylated metabolite, the formation of other isomers is possible. The regioselectivity of hydroxylation is dependent on the specific CYP isoforms involved.

Reduction: The ketone group of benzophenone can be reduced to a secondary alcohol, forming benzhydrol.

Metabolism of Benzophenone-3 to this compound: The formation of a 3-hydroxylated metabolite is more clearly established for benzophenone-3 (2-hydroxy-4-methoxybenzophenone). In studies with rat liver microsomes, 3-hydroxylated BP-3 was identified as a metabolite, with its formation primarily attributed to the activity of the CYP1A1 isozyme[1].

The metabolic pathway for the formation of this compound, primarily from benzophenone-3, is depicted below.

Quantitative Data on Benzophenone Metabolism

Quantitative data on the formation of this compound is limited, especially from the parent benzophenone. The following table summarizes available data on the metabolism of benzophenone and its derivatives.

| Parent Compound | Metabolite | System | Enzyme(s) | Key Findings | Reference |

| Benzophenone-3 | 3-Hydroxylated BP-3 | Rat liver microsomes | CYP1A1 | Identified as a newly detected metabolite. | [1] |

| Benzophenone | 4-Hydroxybenzophenone | Rat hepatocytes | Not specified | A major metabolite. | [2] |

| Benzophenone | Benzhydrol | Rat hepatocytes | Not specified | A major metabolite. | [2] |

| Benzophenone | Genotoxic metabolites | Recombinant human P450s | CYP2A6, CYP1A1, CYP1A2, CYP1B1 | Benzophenone showed umu gene expression. | [3] |

Biological Activities of this compound

Hydroxylated benzophenones, including this compound, have been investigated for their potential endocrine-disrupting activities.

Estrogenic and Anti-androgenic Activity: Studies have shown that benzophenones hydroxylated at the 3- or 4-position exhibit estrogenic activity[4]. In a reporter gene assay, this compound was among the hydroxylated benzophenones that showed significant inhibitory effects on the androgenic activity of dihydrotestosterone[5].

The following table summarizes the reported biological activities of this compound.

| Biological Activity | Assay | Result | Reference |

| Estrogenic Activity | Reporter Gene Assay | Positive | [4] |

| Anti-androgenic Activity | Reporter Gene Assay | Significant inhibitory effect | [5] |

Experimental Protocols

Protocol 1: In Vitro Metabolism of Benzophenone using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying metabolites of benzophenone in human liver microsomes.

1. Materials and Reagents:

-

Human Liver Microsomes (HLM)

-

Benzophenone

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., a structurally similar compound not found in the matrix)

-

LC-MS/MS system

2. Incubation Procedure:

-

Prepare a stock solution of benzophenone in a suitable solvent (e.g., DMSO or acetonitrile).

-

In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration, e.g., 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

-

Add the benzophenone stock solution to the HLM mixture to achieve the desired final concentration (e.g., 1-10 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding a cold solution of acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method for the detection and quantification of benzophenone and its potential metabolites, including this compound.

Protocol 2: Estrogenic Activity Assessment using a Reporter Gene Assay

This protocol describes a cell-based reporter gene assay to evaluate the estrogenic activity of this compound.

1. Materials and Reagents:

-

Estrogen-responsive cell line (e.g., MCF-7 cells stably transfected with an estrogen response element-luciferase reporter construct)

-

Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)

-

This compound

-

17β-Estradiol (positive control)

-

Vehicle control (e.g., DMSO)

-

Luciferase assay reagent

-

Luminometer

2. Assay Procedure:

-

Seed the estrogen-responsive cells in a 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of this compound, 17β-estradiol, and the vehicle control in the cell culture medium.

-

Replace the existing medium with the medium containing the test compounds.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

3. Data Analysis:

-

Calculate the fold induction of luciferase activity for each treatment group relative to the vehicle control.

-

Generate dose-response curves to determine the potency and efficacy of this compound in inducing an estrogenic response.

Conclusion

While this compound is a confirmed metabolite of the widely used UV filter benzophenone-3, its formation directly from the parent compound benzophenone is not yet definitively established in the scientific literature. The available evidence suggests that hydroxylation at the 3-position is a plausible but likely minor metabolic pathway for benzophenone. This compound exhibits endocrine-disrupting potential, specifically estrogenic and anti-androgenic activities, which warrants further investigation into its formation, pharmacokinetics, and toxicological significance. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the role of this compound in the overall metabolic profile and potential health effects of benzophenone and its derivatives. Future studies employing sensitive analytical techniques and specific CYP isozymes are needed to fully elucidate the metabolic pathways leading to this compound and to quantify its in vivo formation.

References

- 1. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genotoxic activation of benzophenone and its two metabolites by human cytochrome P450s in SOS/umu assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide on the Estrogenic Activity of 3-Hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzophenone (3-OH-BP) is a metabolite of the widely used ultraviolet (UV) filter benzophenone. Its presence in the environment and potential for human exposure have raised concerns about its endocrine-disrupting capabilities, particularly its estrogenic activity. This technical guide provides a comprehensive overview of the estrogenic properties of 3-OH-BP, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows to support further research and drug development.

Core Data on Estrogenic Activity

The estrogenic activity of this compound has been evaluated through various in vitro and in vivo assays. While it is generally considered a weaker estrogen mimic compared to the endogenous hormone 17β-estradiol (E2), the available data indicates measurable estrogenic effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the estrogenic activity of this compound from various studies.

| Assay Type | Organism/Cell Line | Endpoint | This compound (3-OH-BP) | 17β-Estradiol (E2) | Reference |

| Yeast Two-Hybrid Assay | Saccharomyces cerevisiae | EC50 | ~1 x 10-6 M | Not Reported in this study | (Schultz et al., 2000) |

| Reporter Gene Assay | Chinese Hamster Ovary (CHO-K1) | Relative Estrogenic Activity | Weakly positive | Potent agonist | (Kojima et al., 2005) |

| MCF-7 Cell Proliferation | Human (MCF-7) | Proliferative Effect | Lower than 4-hydroxybenzophenone | Potent proliferation | (Suzuki et al., 2005) |

| Competitive ER Binding | Rat Uterine Cytosol | IC50 | Data Not Available | Potent competitor | - |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key assays used to assess the estrogenic activity of this compound.

Yeast Two-Hybrid Assay for Estrogenic Activity

This assay is based on the ligand-dependent interaction between the estrogen receptor (ER) and a coactivator protein.

Principle: The yeast two-hybrid system utilizes genetically engineered yeast strains that contain two separate hybrid proteins: a "bait" protein (the ligand-binding domain of the estrogen receptor) fused to a DNA-binding domain (DBD), and a "prey" protein (a coactivator) fused to a transcriptional activation domain (AD). When an estrogenic compound binds to the ER, it induces a conformational change that promotes the interaction between the bait and prey proteins. This interaction brings the DBD and AD into close proximity, leading to the activation of a reporter gene (e.g., lacZ, which encodes β-galactosidase). The activity of the reporter gene is then measured as an indicator of estrogenic activity.

Detailed Protocol:

-

Yeast Strain and Plasmids: A suitable yeast strain (e.g., Saccharomyces cerevisiae Y190) is co-transformed with two plasmids: one expressing the ER ligand-binding domain fused to the GAL4 DNA-binding domain (bait) and another expressing a coactivator (e.g., TIF2) fused to the GAL4 activation domain (prey).

-

Culture Preparation: The transformed yeast is cultured in a selective medium lacking specific nutrients (e.g., tryptophan and leucine) to ensure the maintenance of both plasmids.

-

Exposure to Test Compound: The yeast culture is then exposed to various concentrations of this compound, a positive control (17β-estradiol), and a negative control (vehicle solvent).

-

Incubation: The cultures are incubated at 30°C for a specified period to allow for compound uptake, receptor binding, and reporter gene expression.

-

β-Galactosidase Assay: After incubation, the yeast cells are lysed to release the β-galactosidase enzyme. The activity of this enzyme is quantified by adding a chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG), which is converted to a colored product.

-

Data Analysis: The absorbance of the colored product is measured using a spectrophotometer. The estrogenic activity of 3-OH-BP is determined by constructing a dose-response curve and calculating the EC50 value (the concentration at which 50% of the maximal response is observed).

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the proliferative effect of estrogenic compounds on the human breast cancer cell line MCF-7, which is estrogen-receptor positive.

Principle: The proliferation of MCF-7 cells is dependent on the presence of estrogens. Estrogenic compounds bind to the estrogen receptors in these cells, triggering a signaling cascade that leads to cell division. The increase in cell number after exposure to a test compound is a measure of its estrogenic activity.

Detailed Protocol:

-

Cell Culture: MCF-7 cells are maintained in a culture medium containing fetal bovine serum (FBS). Before the assay, the cells are cultured in a medium with charcoal-dextran-stripped FBS to remove endogenous estrogens.

-

Seeding: The cells are seeded into multi-well plates at a specific density and allowed to attach.

-

Treatment: The cells are then treated with various concentrations of this compound, a positive control (17β-estradiol), and a negative control (vehicle).

-

Incubation: The plates are incubated for a period of 6 days to allow for cell proliferation.

-

Cell Number Quantification: After incubation, the cells are fixed and stained with a dye that binds to cellular proteins, such as sulforhodamine B. The amount of bound dye is proportional to the cell number.

-

Data Analysis: The absorbance of the solubilized dye is measured, and a dose-response curve is generated to determine the proliferative effect of 3-OH-BP. The relative proliferative effect (RPE) is calculated by comparing the maximum proliferation induced by the test compound to that induced by 17β-estradiol.

Estrogen Receptor Alpha (ERα) Reporter Gene Assay

This assay quantifies the ability of a compound to activate the estrogen receptor and induce the expression of a reporter gene.

Principle: Cells (e.g., Chinese Hamster Ovary cells, CHO-K1) are transiently or stably transfected with two plasmids: one expressing the human estrogen receptor alpha (hERα) and another containing a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE). When an estrogenic compound binds to the hERα, the receptor-ligand complex binds to the ERE and activates the transcription of the reporter gene. The resulting reporter protein activity is measured as a proxy for estrogenic activity.

Detailed Protocol:

-

Cell Culture and Transfection: CHO-K1 cells are cultured in an appropriate medium. The cells are then co-transfected with the hERα expression plasmid and the ERE-luciferase reporter plasmid.

-

Treatment: After transfection, the cells are treated with various concentrations of this compound, a positive control (17β-estradiol), and a negative control (vehicle).

-

Incubation: The cells are incubated for 24 hours to allow for receptor activation and reporter gene expression.

-

Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferin (B1168401) substrate.

-

Data Analysis: The luciferase activity is normalized to the total protein concentration in each sample. A dose-response curve is constructed to determine the EC50 value of 3-OH-BP.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the estrogenic activity of this compound.

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of estrogen and estrogenic compounds like 3-OH-BP.

General Experimental Workflow for Assessing Estrogenic Activity

The diagram below outlines a typical workflow for evaluating the estrogenic potential of a test compound like 3-OH-BP.

Conclusion

The available evidence indicates that this compound possesses weak estrogenic activity. It can bind to the estrogen receptor, induce reporter gene expression in vitro, and stimulate the proliferation of estrogen-dependent cells. However, its potency is significantly lower than that of 17β-estradiol. Further research, particularly to determine its binding affinity (IC50) for the estrogen receptor and its proliferative potency (EC50) in human cell lines, is warranted to provide a more complete quantitative assessment of its risk to human health. The detailed protocols and visualized pathways provided in this guide serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development to further investigate the endocrine-disrupting effects of this compound and related compounds.

An In-depth Technical Guide to 3-Hydroxybenzophenone (CAS: 13020-57-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzophenone, with the CAS registry number 13020-57-0, is an aromatic organic compound belonging to the benzophenone (B1666685) family. Structurally, it is characterized by a benzophenone core with a hydroxyl group substituted at the meta-position of one of the phenyl rings. This compound and its derivatives are of significant interest across various scientific disciplines, including organic synthesis, materials science, and pharmacology. Its utility stems from its strong ultraviolet (UV) absorption properties and its potential to interact with biological systems.

This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields, with a focus on presenting quantitative data and detailed experimental methodologies.

Physicochemical Properties

This compound is typically a white to light yellow crystalline solid.[1] It exhibits solubility in organic solvents such as ethanol (B145695), acetone, chloroform, and ethyl acetate, but has limited solubility in water.[1][2] The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O₂ | [3][4] |

| Molecular Weight | 198.22 g/mol | [3][4][5] |

| CAS Number | 13020-57-0 | [3][4][5] |

| Melting Point | 113-115 °C | [2][5] |

| Boiling Point | 295.53 °C (rough estimate) | [2] |

| Density | 1.1184 g/cm³ (rough estimate) | |

| pKa | 9.18 ± 0.10 (Predicted) | [2] |

| LogP | 2.67 | |

| Maximum UV Absorption (λmax) | 315 nm (in Ethanol) | [2] |

| Appearance | White to light yellow crystalline solid | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of the expected spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the nine protons on the two phenyl rings. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the 13 carbon atoms in the molecule. The carbonyl carbon is the most deshielded, appearing significantly downfield (around 197 ppm). The aromatic carbons will resonate in the region of approximately 115-160 ppm. The carbon attached to the hydroxyl group will be shifted downfield compared to the other aromatic carbons due to the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3600-3200 (broad) | O-H | Hydroxyl group stretching vibration |

| 3100-3000 | C-H (aromatic) | Aromatic C-H stretching |

| ~1650 (strong) | C=O | Carbonyl (ketone) stretching |

| 1600-1450 | C=C (aromatic) | Aromatic ring C=C stretching |

| 1300-1000 | C-O | C-O stretching of the phenol |

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be observed at an m/z of 198. Key fragmentation patterns would likely involve the loss of the phenyl group (C₆H₅) to give a fragment at m/z 121, and the loss of the hydroxyphenyl group (HOC₆H₄) to give a fragment at m/z 105.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a two-step synthesis starting from 3-methoxybenzoyl chloride. The first step is a Friedel-Crafts acylation to form 3-methoxybenzophenone (B1367068), followed by demethylation to yield the final product.

Step 1: Synthesis of 3-Methoxybenzophenone

Materials:

-

3-Methoxybenzoyl chloride

-